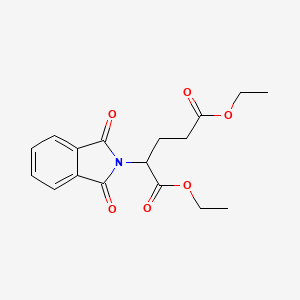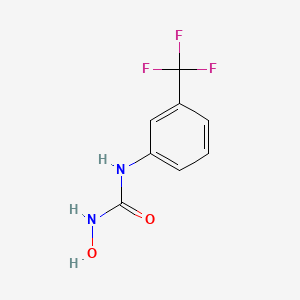
Tripentyl orthoformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripentyl orthoformate is an organic compound belonging to the class of orthoesters. Orthoesters are characterized by having three alkoxy groups attached to a central carbon atom. This compound, specifically, has three pentyl groups attached to the central carbon, making it a valuable reagent in organic synthesis due to its ability to form stable intermediates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tripentyl orthoformate can be synthesized through the reaction of pentanol with orthoformic acid esters. The general reaction involves the nucleophilic substitution of the hydroxyl group in pentanol with the orthoformic acid ester, typically under acidic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. One common method is the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to drive the esterification reaction to completion. The reaction is typically carried out under reflux conditions to ensure the removal of water, which is a byproduct of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Tripentyl orthoformate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid catalyst, this compound can be hydrolyzed to form pentanol and formic acid.
Transesterification: It can react with other alcohols to form different orthoesters and release pentanol.
Condensation: It can participate in condensation reactions with amines to form formamides.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and water.
Transesterification: Alcohols and acid catalysts.
Condensation: Amines and acid catalysts.
Major Products
Hydrolysis: Pentanol and formic acid.
Transesterification: Different orthoesters and pentanol.
Condensation: Formamides.
Wissenschaftliche Forschungsanwendungen
Tripentyl orthoformate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of acetals and ketals, which are important intermediates in various chemical reactions.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tripentyl orthoformate involves its ability to act as a protecting group for carbonyl compounds. By forming stable acetals or ketals, it protects the carbonyl group from unwanted reactions during multi-step synthesis processes. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl orthoformate: A simpler orthoester with three methoxy groups.
Triethyl orthoformate: An orthoester with three ethoxy groups.
Triisopropyl orthoformate: An orthoester with three isopropyl groups.
Uniqueness
Tripentyl orthoformate is unique due to its longer alkyl chains, which can provide different solubility and reactivity properties compared to its shorter-chain counterparts. This makes it particularly useful in reactions where steric hindrance or hydrophobic interactions are important factors.
Eigenschaften
CAS-Nummer |
637-42-3 |
|---|---|
Molekularformel |
C16H34O3 |
Molekulargewicht |
274.44 g/mol |
IUPAC-Name |
1-(dipentoxymethoxy)pentane |
InChI |
InChI=1S/C16H34O3/c1-4-7-10-13-17-16(18-14-11-8-5-2)19-15-12-9-6-3/h16H,4-15H2,1-3H3 |
InChI-Schlüssel |
NRRGKWUTVHJHCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(OCCCCC)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide](/img/structure/B11958584.png)

![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)




![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)



![[Dimethyl(phenyl)silyl]methanol](/img/structure/B11958652.png)
